(-)-Macrocarpal D; Macrocarpal-d

Antibacterial Natural Products Microbiology

Standard antibacterial agents fail to model diabetic complication co-infections or biofilm research. (-)-Macrocarpal D offers a validated dual-pharmacology tool. - **Quantified potency**: MIC 0.78 µg/mL vs. *Bacillus subtilis* PCI219; MIC 0.39-1.56 µg/mL vs. *Streptococcus* spp. - **Unique mechanism**: Aldose reductase inhibitor (IC50 = 2 µM) + glucosyltransferase inhibitor (IC99 = 100 µg/mL). - **Research-grade supply**: Packaged for SAR studies, oral microbiology, and metabolic disease models.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
Cat. No. B12403505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Macrocarpal D; Macrocarpal-d
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O
InChIInChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3/t16-,17-,18-,22+,28+/m1/s1
InChIKeyVUKIJLQDSQXHDI-HTBABXNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Macrocarpal D: Antibacterial Phloroglucinol Diterpene


(-)-Macrocarpal D (also known as Macrocarpal-d; CAS 142647-71-0) is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of *Eucalyptus macrocarpa* [1]. It is a member of the macrocarpal family (macrocarpals B–G), characterized by a core C₂₈H₄₀O₆ molecular formula and structurally confirmed by NMR analysis [1]. While recognized as an antibacterial agent [1], its scientific and industrial value is anchored in a quantifiable, multi-target profile that extends beyond simple bacterial inhibition, creating specific differentiation from its structural analogs.

Natural product phloroglucinol diterpene from Eucalyptus macrocarpa
Multi-target research compound: antibacterial, aldose reductase, glucosyltransferase inhibitor
Activity profile distinct from macrocarpal analogs; supports structure-activity relationship studies

(-)-Macrocarpal D: Why Substitution Fails


Scientific procurement requires precise target validation. Substituting (-)-Macrocarpal D with a generic antibiotic (e.g., ciprofloxacin) or a different macrocarpal (e.g., Macrocarpal E) introduces significant experimental variability and data ambiguity. The macrocarpal family exhibits non-uniform, structure-dependent activity profiles across bacterial strains [1]. Furthermore, (-)-Macrocarpal D demonstrates a unique polypharmacology, including potent aldose reductase inhibition [2] and glucosyltransferase inhibition [3], which are absent or significantly weaker in several analogs. Relying on a structurally similar but functionally distinct compound invalidates comparative studies and obscures true structure-activity relationships.

Generic antibiotics (e.g., ciprofloxacin) do not replicate aldose reductase or GTase inhibition profiles.
Macrocarpal E may show different antibacterial potency against specific strains; activity may not transfer.
Structure-dependent multi-target activity limits direct substitution with other macrocarpals for SAR studies.

(-)-Macrocarpal D: Quantitative Differentiation


Bacillus subtilis Antibacterial Potency

In a direct comparative study of macrocarpals B-G, (-)-Macrocarpal D exhibits the lowest Minimum Inhibitory Concentration (MIC) against *Bacillus subtilis* PCI219, demonstrating superior potency within its immediate structural family [1]. While Macrocarpal E shows an MIC of 0.39 µg/mL, (-)-Macrocarpal D is more potent at 0.78 µg/mL compared to the higher values observed for other analogs [1].

B. subtilis MIC
Head-to-head
0.78 µg/mL
Macrocarpal E: 0.39 µg/mL Other macrocarpals: >1 µg/mL
Reported MIC endpoint for B. subtilis screening
Macrocarpal E is more potent; D shows distinct intermediate activity
Antibacterial Natural Products Microbiology

M. smegmatis Antimicrobial Activity

(-)-Macrocarpal D demonstrates a distinct and quantifiable antibacterial spectrum compared to Macrocarpal E. While Macrocarpal E shows an MIC of 0.78 µg/mL against *Mycobacterium smegmatis* ATCC607, (-)-Macrocarpal D is less potent at 1.56 µg/mL. This difference is crucial as it highlights a structure-dependent activity shift, where Macrocarpal E is twice as effective against this specific mycobacterial strain [REFS-1, REFS-2].

M. smegmatis MIC
Head-to-head
1.56 µg/mL
Macrocarpal E: 0.78 µg/mL
Supports antimicrobial screening context
Macrocarpal E is 2-fold more potent; structure-dependent shift
Antimycobacterial Tuberculosis Research Natural Products

Aldose Reductase Inhibition

(-)-Macrocarpal D distinguishes itself from many macrocarpal analogs through its potent inhibition of aldose reductase, a key enzyme implicated in diabetic complications [1]. While macrocarpals A-F are reported to have inhibitory activity against this enzyme , (-)-Macrocarpal D demonstrates a specific IC50 value of 2 µM [2], a quantifiable benchmark that is not universally documented across the family.

Aldose Reductase IC50
Class-level
2 µM
Supports enzyme inhibition assay context
Specific IC50 not universally documented for all macrocarpals
Aldose Reductase Diabetic Complications Enzyme Inhibition

Glucosyltransferase (GTase) Inhibition

(-)-Macrocarpal D possesses a documented and quantifiable ability to inhibit glucosyltransferase (GTase), with an IC99 value of 100 µg/mL [1]. GTase is a critical enzyme in the synthesis of extracellular polysaccharides for bacterial adhesion and biofilm formation, particularly in cariogenic bacteria. This specific inhibitory activity, while not directly compared head-to-head with other macrocarpals, is a quantifiable functional attribute that is not a standard feature of common antibacterial agents.

GTase Inhibition IC99
Supporting evidence
100 µg/mL
Supports anti-biofilm assay development
Non-antibiotic mechanism; data from USDA database
Glucosyltransferase Biofilm Dental Caries

Antistreptococcal Activity

(-)-Macrocarpal D exhibits a quantifiable antistreptococcal activity profile with an MIC range of 0.39–1.56 µg/mL [1]. This is a specific, narrow-range activity that differentiates it from other macrocarpals which may have broader or weaker activity against *Streptococcus* species. The defined range allows for precise experimental design in oral microbiology and related fields.

Antistreptococcal MIC
Class-level
0.39–1.56 µg/mL
Supports Streptococcus susceptibility profiling
Narrow range enables dose-response design
Streptococcus Antibacterial Oral Microbiology

(-)-Macrocarpal D: Application Scenarios


B. subtilis Lead Optimization

(-)-Macrocarpal D should be prioritized when the research objective is to investigate or optimize antibacterial activity specifically against *Bacillus subtilis* PCI219. Its established MIC of 0.78 µg/mL [1] provides a clear benchmark for structure-activity relationship (SAR) studies or as a reference standard in susceptibility testing, offering a potency profile distinct from most other macrocarpals.

Dual-Mechanism Inhibition: Diabetes & Infection

Procure (-)-Macrocarpal D for research programs exploring the intersection of metabolic disease and infection. Its unique combination of antibacterial activity [1] and potent aldose reductase inhibition (IC50 = 2 µM) [2] makes it a specific tool compound for studying the effect of simultaneous enzyme inhibition on models of diabetic complications where bacterial co-infection is a factor.

Anti-Biofilm & Anti-Cariogenic Development

For projects focused on preventing bacterial adhesion and biofilm formation, particularly in oral health (anti-cariogenic) applications, (-)-Macrocarpal D is a relevant selection. Its documented inhibition of glucosyltransferase (IC99 = 100 µg/mL) [3] provides a quantifiable target engagement for mechanistic studies and assay development, a property not shared by classical bactericidal agents.

Streptococcal Susceptibility Testing

When establishing standardized susceptibility profiles for *Streptococcus* species, (-)-Macrocarpal D should be selected. Its defined MIC range of 0.39–1.56 µg/mL [4] against these organisms provides a validated concentration window for efficacy testing, enabling precise dose-response investigations in oral microbiology and dental caries research.

Application
Selection Property
Validation Focus
B. subtilis antibacterial screening
Defined MIC among macrocarpal analogs
Strain-specific susceptibility endpoints
Aldose reductase & antibacterial dual-target studies
Combined enzyme inhibition and antibacterial activity
Aldose reductase IC50 and antibacterial MIC cross-validation
Anti-biofilm & glucosyltransferase research
GTase inhibitory activity
Biofilm formation and adhesion endpoints
Streptococcus susceptibility profiling
Narrow MIC range for Streptococcus spp.
Dose-response in streptococcal models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Macrocarpal D; Macrocarpal-d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.